
4-Hydroxyestradiol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxyestradiol can be synthesized through the hydroxylation of estradiol. The hydroxylation process typically involves the use of enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily studied in a research context. the enzymatic hydroxylation method mentioned above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyestradiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form estradiol-3,4-quinone.
Reduction: It can be reduced back to estradiol under certain conditions.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxidases and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Estradiol-3,4-quinone.
Reduction: Estradiol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Carcinogenic Potential and Tumor Markers
4-Hydroxyestradiol has been identified as a carcinogenic metabolite with implications in breast cancer. Research indicates that elevated levels of 4-OHE2 in mammary tissues correlate with malignant tumors. A study found that the ratio of this compound to 2-hydroxyestradiol is significantly higher in neoplastic tissues compared to normal tissues, suggesting its potential as a biomarker for breast cancer diagnosis and prognosis .
Table 1: Ratio of Hydroxyestradiols in Tumor vs. Normal Tissues
Tissue Type | 4-OHE2/2-OHE2 Ratio |
---|---|
Adenocarcinoma | 3.8 |
Fibroadenoma | 3.7 |
Normal Breast Tissue | 1.3 |
Mechanism of Action in Tumor Promotion
4-OHE2 induces neoplastic transformation in mammary epithelial cells through oxidative stress mechanisms. The compound has been shown to increase the expression of heme oxygenase-1 (HO-1), which plays a role in cellular responses to oxidative stress. Inhibition of HO-1 significantly reduces tumor growth in xenograft models, indicating that targeting this pathway may offer therapeutic strategies against breast cancer .
Biomarkers for Estrogenic Imbalance
The formation of glutathione (GSH) and cysteine (Cys) conjugates of 4-OHE2 serves as biomarkers for estrogenic imbalance and potential tumor initiation susceptibility. In studies involving male Syrian hamsters, researchers demonstrated that treatment with 4-OHE2 resulted in detectable levels of these conjugates, which can be quantified using high-performance liquid chromatography (HPLC) methods .
Table 2: Conjugate Formation Post-Treatment with 4-OHE2
Treatment Dose (μmol/100g) | GSH Conjugate Level (pmol) | Cys Conjugate Level (pmol) |
---|---|---|
1 | 130 | 30 |
12 | 260 | 165 |
Impact on Lipid Peroxidation
In premenopausal women, elevated levels of this compound have been linked to increased lipid peroxidation, suggesting a role in oxidative damage that could contribute to cancer pathogenesis . This finding highlights the importance of monitoring estrogen metabolites in relation to dietary factors and overall health.
Therapeutic Investigations
Research into the therapeutic implications of 4-OHE2 includes its potential use as an agent to enhance erythroid differentiation in certain cell lines, such as K562 cells. Studies indicate that catechol estrogens like 4-OHE2 may improve erythroid differentiation through mechanisms involving DNA methylation alterations .
Mécanisme D'action
4-Hydroxyestradiol exerts its effects by binding to estrogen receptors, similar to other estrogens. It can also undergo further oxidation to form quinones, which can react with DNA to form adducts. These adducts can lead to mutations and potentially initiate cancer . The molecular targets include estrogen receptors and DNA, and the pathways involved include estrogen receptor signaling and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
4-Hydroxyestradiol is similar to other hydroxylated estrogen metabolites, such as:
2-Hydroxyestradiol: Another hydroxylated metabolite with estrogenic activity.
16α-Hydroxyestrone: A hydroxylated metabolite with estrogenic activity.
Estriol (16α-Hydroxyestradiol): A hydroxylated metabolite with estrogenic activity.
4-Hydroxyestrone: A hydroxylated metabolite with estrogenic activity.
What sets this compound apart is its specific hydroxylation at the 4-position, which influences its estrogenic activity and its potential to form DNA adducts .
Activité Biologique
4-Hydroxyestradiol (4-OHE2) is a significant metabolite of estradiol, known for its complex biological activities that extend beyond traditional estrogenic effects. This article explores its binding properties, physiological roles, and implications in health and disease, supported by relevant case studies and research findings.
Binding Properties
4-OHE2 exhibits unique binding characteristics to various proteins in hormone-responsive tissues. Research indicates that it binds to a specific protein in the mouse uterus, distinct from classical estrogen receptors (ERα and ERβ). In a study involving 3-week-old mice, the total binding of 4-OHE2 was quantified at 319.4 ± 13.9 fmol/mg protein , which significantly decreased in the presence of excess unlabeled estradiol, suggesting selective binding properties .
Table 1: Binding Affinity of this compound
Age of Mice (weeks) | Binding (fmol/mg protein) |
---|---|
3 | 319.4 ± 13.9 |
8 | 32.0 ± 4.0 |
12 | 54.8 ± 6.3 |
9 months | 54.6 ± 5.2 |
This binding affinity decreases with age, indicating a potential decline in physiological responsiveness to this metabolite over time.
Physiological Roles
4-OHE2 is implicated in various physiological processes:
- Uterine Function : It significantly upregulates lactoferrin expression in ER-knockout mice, demonstrating a pathway independent of classical estrogen receptors . This suggests that 4-OHE2 may play a critical role in uterine biology during different physiological states.
- Implantation : Studies have shown that both estradiol and 4-OHE2 are essential for blastocyst implantation, with the latter facilitating the generation of prostaglandins necessary for this process .
- Vascular Growth : It induces vascular endothelial growth factor-A (VEGF-A) expression through a phosphoinositide 3-kinase-mediated pathway, highlighting its role in angiogenesis .
Mutagenic Potential
Research has identified mutagenic properties associated with 4-OHE2. A study utilizing the cII assay demonstrated that this compound is mutagenic under low-dose exposure conditions, unlike its counterpart, 2-hydroxyestradiol . This raises concerns regarding its potential role in carcinogenesis, particularly in estrogen-sensitive tissues.
Case Studies and Clinical Implications
Several case studies illustrate the biological activity of 4-OHE2:
- Breast Cancer : The association between elevated levels of catechol estrogens, including 4-OHE2, and increased breast cancer risk has been documented. The oxidative stress induced by these metabolites may lead to DNA damage and promote tumorigenesis .
- Endometrial Health : In patients with endometrial hyperplasia or cancer, altered metabolism of estradiol to catechol estrogens like 4-OHE2 has been observed, suggesting a link between dysregulated estrogen metabolism and disease progression .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-ZHIYBZGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022374 | |
Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5976-61-4 | |
Record name | 4-Hydroxyestradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5976-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-17-beta-estradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5(10)-Estratriene-3,4,17β-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3ZO03450E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxyestradiol formed in the body?
A: this compound is primarily generated through the metabolic conversion of 17β-estradiol by the cytochrome P450 enzyme CYP1B1. [, , ] This enzymatic reaction introduces a hydroxyl group at the C4 position of the estradiol molecule, leading to the formation of this compound. [, , ]
Q2: Where does this compound formation occur?
A: While predominantly expressed in the liver, CYP1B1 is also found in extrahepatic tissues, including the breast, kidney, and uterus, which are targets of estrogen-induced carcinogenesis. [, , , ] This suggests that local production of this compound in these tissues may contribute to tumor development. [, ]
Q3: How is this compound metabolized and eliminated?
A: The primary route of this compound inactivation is through O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). [, , ] This reaction converts this compound into its less reactive methoxy derivative, 4-methoxyestradiol. [, , ]
Q4: What makes this compound potentially carcinogenic?
A: this compound can undergo metabolic redox cycling, generating reactive oxygen species (ROS) and forming reactive quinone intermediates. [, , , , , , ] ROS can damage DNA, while quinones can form DNA adducts, both of which contribute to mutations and genomic instability, ultimately leading to cancer initiation. [, , , , , ]
Q5: What evidence suggests that this compound is involved in estrogen-induced cancers?
A: Studies have shown that this compound induces DNA damage and renal tumors in hamsters. [, , ] Furthermore, human mammary tumor tissues exhibit higher levels of CYP1B1 activity, indicating increased this compound formation in these tissues. [] These findings suggest a potential role of this compound in hormone-related cancers. [, , , ]
Q6: How does the carcinogenic potential of this compound compare to 2-hydroxyestradiol?
A: While both are catechol estrogens, this compound generally exhibits stronger carcinogenic and genotoxic effects compared to 2-hydroxyestradiol. [, , ] This difference is attributed to their distinct metabolic fates and reactivity, with this compound being more prone to redox cycling and DNA adduct formation. [, , ]
Q7: How do dietary factors influence this compound levels?
A: Certain dietary compounds, such as soy isoflavones (genistein and daidzein), have been found to reduce COMT activity in breast cancer cells, potentially leading to increased this compound levels. [] This finding highlights the potential impact of dietary components on estrogen metabolism and cancer risk. []
Q8: How do individual variations in metabolism affect susceptibility to this compound-induced carcinogenesis?
A: Polymorphisms in the CYP1B1 gene can influence the efficiency of this compound formation. [] Individuals carrying specific CYP1B1 variants may exhibit altered susceptibility to estrogen-induced cancers due to differences in this compound production. []
Q9: Can this compound be used as a biomarker for cancer risk?
A: Although not routinely used in clinical settings, measuring this compound levels, along with other estrogen metabolites and DNA adducts, could potentially serve as biomarkers for assessing estrogenic imbalance and susceptibility to tumor initiation. []
Q10: What mechanisms protect against this compound-induced damage?
A: COMT-mediated O-methylation represents the primary detoxification pathway for this compound. [, , ] Additionally, antioxidants, such as glutathione and N-acetylcysteine, can scavenge ROS and protect against this compound-induced oxidative stress. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.